molecular formula C17H27NO2 B1674261 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol CAS No. 72795-26-7

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol

Cat. No. B1674261
CAS RN: 72795-26-7
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-BBRMVZONSA-N
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Description

The compound “1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol” is a member of indanes . It is also known by other names such as ICI-118,551 and ICI-118551 . The molecular formula of the compound is C17H27NO2 .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3 . The SMILES representation is CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 277.4 g/mol . The compound has a net charge of 0 . The average mass is 277.402 and the mono-isotopic mass is 277.20418 .

Scientific Research Applications

High Pressure Measurements in Molecular Dynamics Studies

Research conducted by Kołodziej et al. (2020) on isomeric alcohols, including 1-phenyl-2-butanol, revealed the importance of high-pressure measurements for discerning molecular properties. The study found that spatial packing and molecular stiffness significantly affect molecular dynamics, with pressure exceeding 500 MPa disturbing intermolecular bonding. This research suggests that exploring the properties of complex organic molecules under varying pressure conditions can reveal critical insights into their behavior and potential applications (Kołodziej et al., 2020).

Renewable Oxygenate Blending Effects on Gasoline Properties

Christensen et al. (2011) investigated the blending effects of various oxygenates, including 1-butanol and 2-butanol, on gasoline properties. The study aimed to determine the utility of these oxygenates as gasoline extenders by evaluating their impact on vapor pressure, density, octane rating, and other relevant properties. This research provides a framework for assessing how structurally similar compounds to the one of interest might affect fuel properties and performance, offering a potential application in biofuel development (Christensen et al., 2011).

Combustion Model for Butanol Isomers

A comprehensive chemical kinetic model developed by Sarathy et al. (2012) for the combustion of butanol isomers, including 1-, 2-, iso-, and tert-butanol, elucidates the dominant reaction pathways at various pressures and temperatures. The study's findings on the unique oxidation features of linear and branched alcohols could inform the understanding of combustion properties and potential energy applications of related compounds (Sarathy et al., 2012).

Pentanol Isomer Synthesis in Engineered Microorganisms

Cann and Liao (2009) explored the metabolic engineering of microbial strains for the production of pentanol isomers, demonstrating the potential of biotechnological approaches to produce biofuels and chemicals from renewable resources. The methodologies and outcomes of this research could provide insights into the biosynthesis and applications of compounds structurally related to the chemical of interest (Cann & Liao, 2009).

properties

IUPAC Name

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIDUCMKNJIJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874977
Record name ICI-118,551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

CAS RN

72795-19-8
Record name ICI-118,551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
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1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
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1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
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1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
Reactant of Route 5
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol
Reactant of Route 6
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1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)-2-butanol

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